molecular formula C25H41NO2 B10851008 N-(4-methoxyphenyl)oleamide

N-(4-methoxyphenyl)oleamide

Cat. No.: B10851008
M. Wt: 387.6 g/mol
InChI Key: GVVBDSXGTXGHEV-KHPPLWFESA-N
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Description

N-(4-methoxyphenyl)oleamide: is a chemical compound that belongs to the class of fatty acid amides. It is structurally characterized by the presence of an oleamide moiety linked to a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)oleamide typically involves the esterification of oleic acid to form methyl oleate, followed by the reaction of this ester with N-(4-methoxyphenyl)ethylamine in anhydrous methanol. The reaction is catalyzed by sodium methoxide . The product is then characterized using various spectroscopic techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)oleamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the oleamide moiety.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Comparison with Similar Compounds

  • N-oleoylethanolamide
  • N-palmitoylethanolamide
  • N-stearoylethanolamide

Comparison: N-(4-methoxyphenyl)oleamide is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H41NO2

Molecular Weight

387.6 g/mol

IUPAC Name

(Z)-N-(4-methoxyphenyl)octadec-9-enamide

InChI

InChI=1S/C25H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-23-19-21-24(28-2)22-20-23/h10-11,19-22H,3-9,12-18H2,1-2H3,(H,26,27)/b11-10-

InChI Key

GVVBDSXGTXGHEV-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

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